molecular formula C13H15ClN2OS B12303656 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride

Cat. No.: B12303656
M. Wt: 282.79 g/mol
InChI Key: YXBWYRNCDQCORD-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolo[5,4-c]pyridine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thioamide and a suitable amine in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other related compounds .

Properties

Molecular Formula

C13H15ClN2OS

Molecular Weight

282.79 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride

InChI

InChI=1S/C13H14N2OS.ClH/c1-16-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)17-13;/h2-4,7,14H,5-6,8H2,1H3;1H

InChI Key

YXBWYRNCDQCORD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(S2)CNCC3.Cl

Origin of Product

United States

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